molecular formula C7H2F5NO3 B14036861 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene

1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene

Cat. No.: B14036861
M. Wt: 243.09 g/mol
InChI Key: WZDAOGJWUZQXRT-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethoxy groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the nitration of a difluorobenzene derivative. The trifluoromethoxy group can be introduced using nucleophilic substitution reactions. Common reagents used in these reactions include fluorinating agents like hydrogen fluoride-pyridine (HF/Py) and trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene depends on its application. In pharmaceuticals, it may interact with biological targets through its functional groups, affecting molecular pathways and cellular processes. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and trifluoromethoxy groups enhances its stability and lipophilicity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H2F5NO3

Molecular Weight

243.09 g/mol

IUPAC Name

2,5-difluoro-1-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2F5NO3/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H

InChI Key

WZDAOGJWUZQXRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)OC(F)(F)F)F

Origin of Product

United States

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